Product packaging for Diethyl biphenyl 3,3'-dicarboxylate(Cat. No.:CAS No. 303730-26-9)

Diethyl biphenyl 3,3'-dicarboxylate

Cat. No.: B1354841
CAS No.: 303730-26-9
M. Wt: 298.3 g/mol
InChI Key: GGAIUEMEDFREBS-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic and Materials Chemistry

The biphenyl scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, is a privileged structural motif in chemistry. ontosight.ainih.govmdpi.com Its rigid and planar nature provides a well-defined three-dimensional structure, which is a crucial attribute in the design of molecules with specific functions. In materials science, the biphenyl unit is a key component in the construction of liquid crystals, conductive polymers, and metal-organic frameworks (MOFs). ontosight.ai The ability of the two phenyl rings to rotate relative to each other allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. In medicinal chemistry, the biphenyl scaffold is found in numerous therapeutic agents, where it often serves as a core structure to orient functional groups for optimal interaction with biological targets. nih.gov

Overview of Carboxylate Functional Group Utility in Molecular Design

The carboxylate functional group (-COO-R) is one of the most versatile functionalities in organic chemistry. chemistrytalk.orgkhanacademy.org Its presence in a molecule opens up a vast array of synthetic possibilities. Carboxylic acids and their ester derivatives can participate in a wide range of chemical transformations, including amidation, esterification, and reduction, allowing for the introduction of diverse chemical entities. chemistrytalk.org Furthermore, the carboxylate group is a key player in directing non-covalent interactions, such as hydrogen bonding and metal coordination. This ability is fundamental to the self-assembly of supramolecular structures and the formation of coordination polymers and MOFs. nih.govacs.org The acidity of the corresponding carboxylic acid also allows for its use in acid-base chemistry and as a proton donor in various catalytic processes. stackexchange.com

Contextualization of Diethyl Biphenyl-3,3'-dicarboxylate within Biphenyl Dicarboxylate Research

Biphenyl dicarboxylates are a broad family of compounds, with the position and nature of the carboxylate groups significantly influencing their properties and applications. Research in this area has explored various isomers, with the 4,4'-disubstituted derivatives being extensively studied for applications in polymers and liquid crystals due to their linear and rigid structure. chemicalbook.comresearchgate.net The 3,3'-disubstituted isomers, such as Diethyl biphenyl-3,3'-dicarboxylate, offer a different geometric arrangement. The meta-substitution pattern results in a non-linear, angled structure, which can be advantageous in the construction of specific three-dimensional architectures, such as helical polymers or complex coordination networks. Research into these less-linear isomers is crucial for expanding the structural diversity and, consequently, the functional scope of materials derived from biphenyl dicarboxylates.

Scope and Research Significance of Diethyl Biphenyl-3,3'-dicarboxylate as a Building Block

Diethyl biphenyl-3,3'-dicarboxylate serves as a valuable and versatile building block in organic synthesis. Its diester functionality allows for stepwise or simultaneous modification, providing a route to a wide range of more complex molecules. The angled geometry of the 3,3'-disubstituted biphenyl core makes it an attractive precursor for the synthesis of ligands for catalysis and for the construction of novel polymeric materials with unique conformational properties. While much of the published research has focused on the related dimethyl esters or the corresponding diacids, the diethyl derivative offers distinct solubility and reactivity profiles that can be beneficial in specific synthetic contexts. The study of Diethyl biphenyl-3,3'-dicarboxylate and its application as a synthetic intermediate is essential for the continued development of new materials and functional molecules with tailored properties.

A Comprehensive Overview of the Synthesis of Diethyl Biphenyl-3,3'-dicarboxylate

Diethyl biphenyl-3,3'-dicarboxylate, a significant chemical compound, is synthesized through various methodologies. These methods primarily involve either the functionalization of a pre-existing biphenyl structure or the construction of the biphenyl backbone followed by the introduction of the desired ester groups. This article delves into the key synthetic routes for preparing this compound and its analogs, focusing on esterification processes and biphenyl construction strategies.

Synthetic Methodologies for Diethyl Biphenyl-3,3'-dicarboxylate and its Analogs

The synthesis of diethyl biphenyl-3,3'-dicarboxylate can be broadly categorized into two main approaches: the esterification of biphenyl-3,3'-dicarboxylic acid and the construction of the biphenyl core with subsequent functionalization.

Esterification Routes from Biphenyl-3,3'-dicarboxylic Acid

The direct conversion of biphenyl-3,3'-dicarboxylic acid to its diethyl ester is a common and straightforward approach. nih.gov This transformation can be achieved through several methods, each with its own set of conditions and efficiencies.

The Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols, utilizing an acid catalyst. masterorganicchemistry.com In this reaction, biphenyl-3,3'-dicarboxylic acid is treated with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, water, a byproduct, is typically removed. masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

ReactantsCatalystKey Features
Biphenyl-3,3'-dicarboxylic acid, EthanolH₂SO₄, TsOH, or other strong acidsEquilibrium-driven reaction; often requires removal of water to maximize yield. masterorganicchemistry.com

An alternative and often more reactive route to diethyl biphenyl-3,3'-dicarboxylate involves the conversion of the dicarboxylic acid to its corresponding diacyl chloride. This intermediate is then reacted with ethanol to yield the desired diester. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used to generate the acyl chloride. jcsp.org.pk This method is particularly useful as the reaction of the acyl chloride with the alcohol is typically rapid and irreversible, often leading to high yields. jcsp.org.pk

IntermediateReagents for FormationSubsequent Reaction
Biphenyl-3,3'-diacyl chlorideThionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅)Reaction with ethanol to form the diethyl ester. jcsp.org.pk

Construction of the Biphenyl Backbone and Subsequent Functionalization

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, making it ideal for synthesizing unsymmetrical biaryls. gre.ac.ukorgchemres.org This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. gre.ac.ukrsc.org For the synthesis of a precursor to diethyl biphenyl-3,3'-dicarboxylate, a suitable strategy would involve the coupling of a 3-halobenzoate ester with 3-(alkoxycarbonyl)phenylboronic acid. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. orgchemres.orgresearchgate.net

Table outlining a representative Suzuki-Miyaura coupling reaction for biphenyl synthesis.

Aryl Halide Boronic Acid/Ester Catalyst Base

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetrical biaryl. organic-chemistry.org This reaction typically requires high temperatures. organic-chemistry.org Modern modifications of the Ullmann reaction, often referred to as Ullmann-type reactions, allow for the coupling of aryl halides with other nucleophiles, including phenols, under milder conditions, sometimes facilitated by ligands such as N,N-dimethylglycine. organic-chemistry.orgnih.govorganic-chemistry.org For the synthesis of biphenyl dicarboxylates, a symmetrical coupling of a 3-halobenzoate ester using a copper catalyst would be a viable route. nih.gov

Table summarizing a typical Ullmann coupling for biaryl synthesis.

Aryl Halide Catalyst Key Features

Oxidative coupling reactions provide another avenue for the synthesis of the biphenyl backbone. For instance, the oxidation of 3,3'-dimethylbiphenyl (B1664587) can yield biphenyl-3,3'-dicarboxylic acid, which can then be esterified. google.com Catalytic systems involving cobalt, manganese, and bromine are often employed for such oxidations. google.com Another approach involves the oxidative coupling of aromatic compounds using transition metal catalysts. researchgate.net

Table detailing an oxidative coupling approach.

Starting Material Catalyst System Product

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O4 B1354841 Diethyl biphenyl 3,3'-dicarboxylate CAS No. 303730-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3-ethoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-3-21-17(19)15-9-5-7-13(11-15)14-8-6-10-16(12-14)18(20)22-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAIUEMEDFREBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477906
Record name Diethyl biphenyl 3,3'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303730-26-9
Record name Diethyl biphenyl 3,3'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl Biphenyl 3,3 Dicarboxylate and Its Analogs

Construction of the Biphenyl (B1667301) Backbone and Subsequent Functionalization

Other Metal-Catalyzed Cross-Coupling Approaches

While traditional methods like Suzuki and Ullmann couplings are common, other metal-catalyzed strategies offer alternative pathways to biphenyl structures. These methods can provide advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

Rhodium-catalyzed cross-coupling presents a viable, albeit less common, route. For instance, rhodium complexes have been investigated for the diarylation of isocyanides with triphenylbismuthine. mdpi.com Although the primary product is a ketimine, this highlights rhodium's capacity to mediate aryl-aryl bond formation. The reaction of triphenylbismuthine and tert-butyl isocyanide in benzene (B151609), catalyzed by a rhodium complex like [RhCl(nbd)]₂ with a phosphine (B1218219) ligand, can yield the desired coupled product. mdpi.com

Nickel-catalyzed reactions, often in conjunction with palladium, have been developed for the cross-Ullmann coupling of heteroaryl halides with triflates. nih.gov This dual-catalyst system is effective for a broad range of substrates, including those with functionalities that might be sensitive to other catalysts. nih.gov The approach has been successfully applied to various heteroaryl chlorides and bromides, demonstrating its potential for constructing complex biaryl systems. nih.gov

Transition-metal-free oxidative coupling offers a distinct approach, avoiding the use of palladium, nickel, or copper catalysts altogether. One such method employs organic oxidants, like Bobbitt's salt, to facilitate the selective cross-coupling of readily prepared tetraarylborates. nih.gov This method can proceed either stoichiometrically or catalytically, with molecular oxygen as the terminal oxidant, providing a greener alternative for synthesizing both symmetric and unsymmetric biaryls. nih.gov

The table below summarizes various metal-catalyzed cross-coupling reactions applicable to the synthesis of biaryl compounds.

Catalyst System Reactants Reaction Type Key Features Reference
[RhCl(nbd)]₂ / (p-MeO-C₆H₄)₃PTriarylbismuthine, IsocyanideDiarylationForms ketimine intermediate mdpi.com
Ni/Pd CatalystsHeteroaryl Halides, Heteroaryl TriflatesCross-UllmannBroad substrate scope, including chlorides nih.gov
Bobbitt's Salt (Oxoammonium Salt)TetraarylboratesOxidative Cross-CouplingTransition-metal-free; uses O₂ as terminal oxidant nih.gov
Pd(OAc)₂ / P(p-tol)₃Aryl Bromide, 2-methyl-3-butyn-2-olCopper-Free SonogashiraAvoids copper, preventing diyne byproducts beilstein-journals.org

Directed Derivatization of Precursor Biphenyl Compounds

An alternative to constructing the biphenyl backbone is the functionalization of a pre-existing biphenyl molecule. This approach is particularly useful when the parent biphenyl is readily available. The primary method for converting an alkyl-substituted biphenyl to a biphenyldicarboxylic acid is through oxidation.

The liquid-phase oxidation of dimethylbiphenyl isomers, such as 3,4'-dimethylbiphenyl (B1265720) and 4,4'-dimethylbiphenyl, is a well-established industrial process. osti.govgoogle.com This reaction is typically carried out in an acidic solvent like acetic acid, using a multi-component catalyst system comprising cobalt, manganese, and bromine, with an oxidizing medium such as air or pure oxygen. osti.govgoogle.com The reaction is performed at elevated temperatures, generally between 150°C and 210°C, to achieve selective oxidation of the methyl groups to carboxylic acids. google.com Similarly, other alkyl groups can be oxidized; for example, 4,4'-diisopropylbiphenyl (B92181) can be oxidized to biphenyl-4,4'-dicarboxylic acid under comparable conditions. google.com

Once the biphenyldicarboxylic acid is formed, it can be readily converted to its corresponding diethyl ester, such as diethyl biphenyl-3,3'-dicarboxylate, through Fischer esterification. This involves reacting the dicarboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, like sulfuric acid. acs.org

The table below outlines reaction conditions for the oxidation of substituted biphenyls.

Starting Material Catalyst Solvent Temperature Product Reference
3,4-DimethylbiphenylCobalt bromideAcetic AcidAtmospheric PressureBiphenyl-3,4-dicarboxylic acid osti.gov
3,4'- and 4,4'-DimethylbiphenylCo/Mn/BrAcetic Acid150-210°C3,4'- and 4,4'-Biphenyldicarboxylic acid google.com
4,4'-DiisopropylbiphenylCo/Mn catalystAliphatic Monocarboxylic AcidNot specifiedBiphenyl-4,4'-dicarboxylic acid google.com
4,4'-Dimethylbiphenyl (DMBP)Mid-Century (MC) processAcetic Acid140°C (feed)4,4'-Biphenyldicarboxylic acid (BPDA) acs.org

Purification and Isolation Techniques for Biphenyl Dicarboxylate Esters

The purity of the final biphenyl dicarboxylate ester is critical, especially for applications like polymer synthesis. acs.org Several techniques are employed to isolate and purify these esters from reaction mixtures.

Crystallization is a primary method for purification. Diethyl biphenyl dicarboxylates can be separated from impurities by crystallization from an appropriate solvent. wipo.int For instance, after esterification of a crude biphenyldicarboxylic acid mixture, the resulting diester can be selectively crystallized, leaving impurities behind in the solution. wipo.int

Liquid-liquid extraction is commonly used to remove water-soluble impurities and catalysts. After esterification, the reaction mixture can be diluted with a non-polar organic solvent, such as diethyl ether, and washed sequentially with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize and remove the acid catalyst, followed by water and brine. ijcce.ac.ir

Chromatography offers a higher degree of purification. Column chromatography using silica (B1680970) gel is effective for removing colored materials or closely related byproducts. ijcce.ac.ir The crude ester product is loaded onto the column and eluted with a suitable solvent system to separate the desired compound.

Distillation can be used if the ester is volatile and thermally stable. researchgate.net For separating isomers of precursors or the final esters, specialized techniques like distillative freezing may be employed, which operates at the triple point to simultaneously vaporize and solidify components of a mixture. researchgate.net

A multi-step purification protocol often involves a combination of these techniques. A typical sequence after esterification is:

Neutralization and Extraction : The reaction mixture is treated with a basic solution like sodium bicarbonate to remove the acid catalyst. ijcce.ac.ir

Solvent Removal : The organic solvent is removed under reduced pressure using a rotary evaporator. ijcce.ac.ir

Hydrolysis of Metal Catalysts : For reactions using organometallic catalysts, water may be added and the mixture heated to hydrolyze the catalyst, facilitating its removal. google.com

Final Purification : The crude ester is then purified by column chromatography or crystallization to achieve the desired purity. ijcce.ac.ir

The following table summarizes common purification techniques for dicarboxylate esters.

Technique Purpose Description Reference
CrystallizationIsolation and purificationSeparation of the diester from impurities based on solubility differences. wipo.int
Liquid-Liquid ExtractionRemoval of acid catalyst and water-soluble impuritiesWashing the organic layer containing the ester with aqueous solutions (e.g., NaHCO₃, brine). ijcce.ac.ir
Column ChromatographyHigh-purity separationSeparation based on polarity using a stationary phase like silica gel. ijcce.ac.ir
Hydrolysis of CatalystRemoval of organometallic catalyst residuesWater is added to the esterification mixture and heated to hydrolyze the catalyst before further purification. google.com
Distillative FreezingIsomer separationA process operating at the triple point to separate close-boiling isomers. researchgate.net

Chemical Transformations and Reactivity of Diethyl Biphenyl 3,3 Dicarboxylate

Hydrolysis to Biphenyl-3,3'-dicarboxylic Acid

The hydrolysis of diethyl biphenyl-3,3'-dicarboxylate to its corresponding dicarboxylic acid is a standard ester transformation that can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester under reflux with an excess of water and a strong acid catalyst, such as dilute hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The equilibrium nature of the reaction means that a large excess of water is required to drive the reaction to completion. chemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): A more common and generally more efficient method for ester hydrolysis is saponification, which involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521). chemguide.co.uk This reaction is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is no longer electrophilic and cannot revert to the ester. chemistrysteps.com Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final biphenyl-3,3'-dicarboxylic acid. The primary advantage of this method is that the reaction goes to completion. chemguide.co.uk

Condition Reagents Products Key Features
AcidicDilute H₂SO₄ or HCl, excess H₂O, heatBiphenyl-3,3'-dicarboxylic acid + Ethanol (B145695)Reversible reaction chemguide.co.uk
Basic (Saponification)NaOH(aq) or KOH(aq), heat; then H₃O⁺Sodium biphenyl-3,3'-dicarboxylate + Ethanol; then Biphenyl-3,3'-dicarboxylic acidIrreversible reaction chemistrysteps.com

Transesterification Reactions with Other Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol's organic group. wikipedia.org This equilibrium reaction can be catalyzed by either acids or bases and is a versatile method for modifying the ester functionality. masterorganicchemistry.com

Under acidic catalysis, a protonated carbonyl group renders the ester more electrophilic, facilitating attack by another alcohol. wikipedia.org In base-catalyzed transesterification, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. wikipedia.orgyoutube.com To favor the formation of the desired product, the reactant alcohol is often used in large excess as the solvent, or the ethanol by-product is removed as it forms to shift the equilibrium. masterorganicchemistry.com

For example, reacting diethyl biphenyl-3,3'-dicarboxylate with an excess of benzyl alcohol in the presence of a catalyst would yield dibenzyl biphenyl-3,3'-dicarboxylate and ethanol.

Catalyst Type Mechanism Driving Force
Acid (e.g., H₂SO₄)Protonation of the carbonyl oxygen increases electrophilicity. wikipedia.orgUse of excess reactant alcohol; removal of ethanol by-product. masterorganicchemistry.com
Base (e.g., NaOEt)Formation of a highly nucleophilic alkoxide from the reactant alcohol. wikipedia.orgUse of excess reactant alcohol; removal of ethanol by-product.

Reactions Involving the Biphenyl (B1667301) Core

The ethyl carboxylate groups (-COOEt) are electron-withdrawing and deactivating towards electrophilic aromatic substitution. youtube.com In a substituted benzene (B151609) ring, deactivating groups generally direct incoming electrophiles to the meta position. nih.gov However, in the biphenyl system, the reactivity is more complex. The phenyl group itself is an activating group, directing incoming electrophiles to the ortho and para positions. youtube.com

When diethyl biphenyl-3,3'-dicarboxylate undergoes EAS, the substitution pattern is influenced by both the deactivating ester groups and the activating nature of the adjacent phenyl ring. The ester groups at the 3 and 3' positions will deactivate their respective rings, making them less susceptible to electrophilic attack than an unsubstituted benzene ring. Substitution is therefore more likely to occur on the ring that is less deactivated or at positions that are electronically favored.

Considering the directing effects:

The ester group at C3 directs meta to itself, which would be the C5 and C1' positions (less likely due to deactivation).

The phenyl group at C1 is an ortho, para-director. Therefore, it directs incoming electrophiles to the C2, C6, and C4 positions.

Given that the ester groups are strongly deactivating, the most probable sites for electrophilic attack are the positions activated by the other phenyl ring and least sterically hindered. The C4 and C4' positions are para to the point of attachment of the other ring and are likely to be the most favored sites for substitution. The C6 and C6' positions are also activated (ortho to the other ring) but may be more sterically hindered. A specific example is the nitration of dimethyl 2-nitrobiphenyl-4,4'-dicarboxylate, which demonstrates substitution on the biphenyl core in the presence of ester groups. nih.gov

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The DMG coordinates to the lithium, facilitating the deprotonation at the adjacent position. baranlab.org

While strong DMGs include amides and carbamates, ester groups are generally considered weak directing groups. uwindsor.ca The carbonyl oxygen can coordinate with the organolithium reagent, but the electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack by the base, which is a competing reaction.

For diethyl biphenyl-3,3'-dicarboxylate, direct lithiation ortho to the ester groups (at the C2, C2', C4, and C4' positions) would be challenging due to the competing addition of the organolithium reagent to the ester carbonyl. However, if successful, this strategy would provide a route to tetra-substituted biphenyl derivatives after quenching the resulting aryllithium species with an electrophile.

Position Directing Group Feasibility Potential Issues
C2, C4-COOEt at C3LowWeak directing ability of the ester group; competing nucleophilic addition of organolithium to the ester. uwindsor.ca
C2', C4'-COOEt at C3'LowWeak directing ability of the ester group; competing nucleophilic addition of organolithium to the ester.

Reduction of the aromatic rings of the biphenyl core requires more forcing conditions than the reduction of the ester groups.

Catalytic Hydrogenation: The benzene rings can be reduced to cyclohexane rings through catalytic hydrogenation, but this typically requires high pressures of hydrogen gas, elevated temperatures, and potent catalysts like rhodium on carbon or ruthenium. libretexts.org Under these conditions, the ester groups would also likely be reduced to alcohols. Milder hydrogenation conditions (e.g., H₂/Pd) would typically reduce isolated double bonds without affecting the aromatic ring. libretexts.org

Birch Reduction: A common method for the partial reduction of aromatic rings is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (an alcohol). wikipedia.orgmasterorganicchemistry.com This reaction typically yields a 1,4-cyclohexadiene. masterorganicchemistry.com The regioselectivity of the Birch reduction is dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the carboxylate esters, stabilize the radical anion intermediate. wikipedia.org In the case of diethyl biphenyl-3,3'-dicarboxylate, the reduction would likely occur at the rings bearing the ester groups, leading to a product where the double bonds are not conjugated with the carbonyl group. youtube.com Specifically, the carbon atom attached to the electron-withdrawing group is reduced. nsf.gov

Reactivity of Carboxylate Ester Groups (beyond hydrolysis/transesterification)

The carboxylate ester groups of diethyl biphenyl-3,3'-dicarboxylate can undergo a variety of other transformations characteristic of esters.

Reduction to Alcohols: The ester groups can be reduced to primary alcohols to form 3,3'-bis(hydroxymethyl)biphenyl. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation. acs.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. Sodium borohydride is generally not strong enough to reduce esters. acs.org

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (R-MgBr) to produce tertiary alcohols. mnstate.edu The first equivalent adds to the carbonyl group to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent. mnstate.edu Treating diethyl biphenyl-3,3'-dicarboxylate with an excess of a Grignard reagent, followed by an acidic workup, would yield a biphenyl substituted with two identical tertiary alcohol groups.

Amidation: The ester can be converted to an amide by reaction with ammonia or a primary or secondary amine. This reaction is often slower than hydrolysis and may require high temperatures or catalysis. The products would be biphenyl-3,3'-dicarboxamide or its N-substituted derivatives.

Reaction Reagent(s) Product
Reduction1. LiAlH₄, Et₂O 2. H₃O⁺3,3'-Bis(hydroxymethyl)biphenyl
Grignard Reaction1. Excess R-MgBr, Et₂O 2. H₃O⁺Biphenyl substituted with two tertiary alcohol groups
AmidationNH₃, RNH₂, or R₂NH; heatBiphenyl-3,3'-dicarboxamide or N-substituted derivatives

Formation of Polycyclic Aromatic and Heteroaromatic Compounds from Biphenyl Dicarboxylates

The structural framework of biphenyl dicarboxylates, including Diethyl biphenyl-3,3'-dicarboxylate, presents a versatile platform for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic compounds. The strategic positioning of the carboxylate groups allows for intramolecular cyclization reactions, which are key steps in the construction of fused ring systems. These transformations are of significant interest due to the prevalence of polycyclic aromatic and heteroaromatic motifs in materials science and medicinal chemistry.

While direct experimental data on the cyclization of Diethyl biphenyl-3,3'-dicarboxylate is not extensively documented in publicly available literature, the reactivity of analogous biphenyl dicarboxylic acids and their derivatives provides a strong basis for predicting its chemical behavior. Intramolecular reactions, such as Friedel-Crafts acylation and other condensation reactions, are expected to be primary pathways for the formation of these larger, more complex molecules.

One of the most common transformations for biphenyl carboxylic acids is the intramolecular Friedel-Crafts acylation to form fluorenones. umich.edumasterorganicchemistry.comuni-muenchen.de This type of reaction typically involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or anhydride, followed by an acid-catalyzed cyclization. For instance, biphenyl-2-carboxylic acid derivatives are known to undergo rhodium-catalyzed intramolecular acylation to yield fluorenones. umich.edu While this involves the 2-substituted isomer, it demonstrates the feasibility of the fundamental reaction.

In a similar vein, diphenic acid (biphenyl-2,2'-dicarboxylic acid) can be converted to 9-fluorenone-4-carboxylic acid through cyclization in the presence of a strong acid like concentrated sulfuric acid. prepchem.com This reaction highlights the potential for one of the carboxyl groups (or its derivative) to act as the electrophile and the other aromatic ring to act as the nucleophile in an intramolecular electrophilic aromatic substitution.

For Diethyl biphenyl-3,3'-dicarboxylate, a hypothetical intramolecular cyclization could lead to the formation of a dibenzo[b,d]pyran-6-one derivative. This would involve the hydrolysis of one of the ester groups to a carboxylic acid, followed by an intramolecular esterification or a related cyclization onto the other aromatic ring. The synthesis of 6H-dibenzo[b,d]pyran-6-ones has been reported through various synthetic routes, underscoring the accessibility of this heterocyclic core. cdnsciencepub.comnih.gov

The following table summarizes plausible polycyclic structures that could be envisioned to form from derivatives of biphenyl-3,3'-dicarboxylic acid, based on established intramolecular cyclization reactions of analogous biphenyl systems.

Starting Material DerivativePotential Polycyclic ProductReaction Type
Biphenyl-3,3'-dicarboxylic acidFluorenone-2,7-dicarboxylic acid derivativeIntramolecular Friedel-Crafts Acylation
3'-Hydroxybiphenyl-3-carboxylic acid esterDibenzo[b,d]pyran-6-one derivativeIntramolecular Esterification (Lactonization)
3'-Aminobiphenyl-3-carboxylic acid esterDibenzo[b,d]azepin-6-one derivativeIntramolecular Amidation (Lactamization)

It is important to note that the specific conditions required for these transformations, such as the choice of catalyst, solvent, and temperature, would need to be determined experimentally for Diethyl biphenyl-3,3'-dicarboxylate. The electronic and steric effects of the substituents on the biphenyl core would play a crucial role in the feasibility and outcome of these cyclization reactions.

Coordination Chemistry and Metal Organic Frameworks Mofs Utilizing Biphenyl Dicarboxylate Ligands

Ligand Design Principles of Biphenyl (B1667301) Dicarboxylates for MOF Construction

The rational design of MOFs relies on understanding the interplay between the geometric and chemical properties of the organic linkers and the coordination preferences of the metal ions. Biphenyl dicarboxylates offer a versatile platform for MOF design due to the specific characteristics of their constituent parts: the carboxylate groups and the biphenyl backbone.

The carboxylate functional group (-COO⁻) is a cornerstone in MOF chemistry due to its versatile coordination behavior. It can bridge metal centers in various modes, such as monodentate, chelating, and most importantly, bidentate bridging. nih.gov This bridging capability is fundamental to the formation of extended, robust framework structures. nih.gov The specific coordination mode adopted by the carboxylate groups can significantly influence the dimensionality and topology of the resulting MOF. For example, in a manganese-based MOF, the carboxylate functionalities of a biphenyl-dicarboxylate linker were found to adopt a μ2-bridging bidentate mode, contributing to a three-dimensional framework. nih.gov The electronic structure of the carboxylate group is intrinsically functional and can drive structural changes within the MOF, highlighting its active role beyond simply being a linker. nih.gov

The biphenyl unit in dicarboxylate ligands introduces a unique structural element. While often considered a rigid linker, the biphenyl moiety possesses a degree of rotational freedom around the C-C single bond connecting the two phenyl rings. nih.govacs.org This torsional flexibility allows the ligand to adapt to the coordination preferences of different metal ions. nih.gov The dihedral angle between the phenyl rings can vary significantly, with observed angles ranging from 0.0° to 46.21° in a series of coordination polymers. nih.gov

This rotational freedom is a critical factor in determining the final topology of the MOF. It can lead to the formation of diverse structural types, ranging from 1D chains and 2D layers to complex 3D frameworks, sometimes with interpenetrating nets. nih.govacs.org For instance, the flexible nature of some biphenyl ligands can lead to the formation of helical chains or allow for the construction of frameworks with unique topologies like the pts type. nih.gov Conversely, restricting this rotational freedom, for example by introducing bulky substituents at the ortho positions, can direct the synthesis towards specific, predictable topologies. The rigidity of the ligand is a key parameter that can be tuned to control the pore size and shape of the resulting MOF, which is crucial for applications in gas storage and separation.

Synthetic Methodologies for Biphenyl Dicarboxylate-Based Coordination Polymers and MOFs

The synthesis of MOFs from biphenyl dicarboxylate ligands is typically achieved through solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. These methods facilitate the in situ formation of the dicarboxylate ligand from its ester or acid precursor and promote the crystallization of the framework.

Hydrothermal synthesis involves using water as the solvent at temperatures above its boiling point. This technique is widely employed for the synthesis of biphenyl dicarboxylate-based MOFs because many of the precursor salts and ligands are stable under these conditions. nih.govacs.org For example, a nickel-based MOF using 4,4′-biphenyl dicarboxylic acid (BPDC) was synthesized via a one-step hydrothermal method. nih.govnih.gov In this process, varying the synthesis temperature allowed for the tuning of the MOF's pore size. nih.govnih.gov In another study, nine different coordination polymers were generated from biphenyl-dicarboxylate linkers under hydrothermal conditions, demonstrating the method's utility in producing a wide range of structural types. nih.govacs.org

Table 1: Examples of Hydrothermal Synthesis of Biphenyl Dicarboxylate MOFs

Metal IonBiphenyl LigandAuxiliary LigandTemperature (°C)Resulting StructureReference
Ni(II)4,4'-BPDCNone180Nanoplate morphology nih.govnih.gov
Co(II)H₄L₁1,10-phenanthroline (B135089)Not specifiedMolecular Dimer nih.govacs.org
Mn(II)H₄L₁1,10-phenanthrolineNot specified3D MOF (pts topology) nih.govacs.org
Zn(II)H₄L₁2,2'-bipyridineNot specified1D Helical Chain nih.govacs.org

Solvothermal synthesis is similar to the hydrothermal method but uses an organic solvent or a mixture of solvents instead of water. researchgate.net Common solvents include N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF). researchgate.netrsc.org This method is particularly useful when reactants have poor solubility in water. The choice of solvent can have a significant impact on the final product, sometimes leading to different structural phases or topologies even when using the same starting materials. researchgate.netacs.org For example, solvothermal reactions of manganese(II) nitrate (B79036) with 4,4'-biphenyldicarboxylic acid yielded a microporous, non-interpenetrated structure when using DMF, but a non-porous structure when using N,N'-dimethylacetamide (DMA). researchgate.net Several MOFs based on 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid were also successfully synthesized under solvothermal conditions, resulting in varied network topologies. rsc.org

Table 2: Examples of Solvothermal Synthesis of Biphenyl Dicarboxylate MOFs

Metal Ion(s)Biphenyl LigandSolvent(s)Temperature (°C)Resulting Structure/TopologyReference
Zn(II), Co(II)4,4'-BPDCDMFNot specified2D Layered Framework rsc.org
Mn(II)2,2'-dimethoxy-4,4'-BPDCDMFNot specified3D Framework (sra topology) rsc.org
Cu(II)2,2'-dimethoxy-4,4'-BPDCDMFNot specified3D Interpenetrated Framework (lvt topology) rsc.org
Mn(II)4,4'-BPDCDMF110Microporous 3D Framework (cem topology) researchgate.net
Mn(II)4,4'-BPDCDMA110Non-porous Structure (α-Po topology) researchgate.net

The structure of a MOF can be finely tuned by controlling the reaction conditions, with pH and the presence of auxiliary ligands being two of the most critical factors. researchgate.netnih.gov

pH Control: The pH of the reaction mixture plays a crucial role in the synthesis of carboxylate-based MOFs. researchgate.net It influences the deprotonation of the carboxylic acid groups on the ligand; a pH that is too low will prevent the carboxylate from coordinating effectively with the metal ion. researchgate.net Conversely, a pH that is too high can lead to rapid precipitation and the formation of low-quality crystalline material. researchgate.net The pH can also affect the coordination of other species in the solution and can be the determining factor in which crystalline phase is formed. acs.org For instance, the degradation efficiency of a MOF catalyst was found to be optimal at a specific pH, highlighting the sensitivity of the MOF's properties to the pH of its environment. nih.gov

Structural Diversity and Topological Analysis of Biphenyl Dicarboxylate Frameworks

The ability of biphenyl dicarboxylate linkers to adopt different dihedral angles between their phenyl rings, along with the multiple coordination modes of the carboxylate groups, gives rise to a remarkable structural diversity in the resulting MOFs. nih.govacs.org These structures can be rationally classified by their dimensionality and network topology, ranging from simple one-dimensional chains to complex, interpenetrated three-dimensional frameworks. nih.govrsc.org

One-dimensional coordination polymers represent the simplest extended structures formed from biphenyl dicarboxylate ligands. In these architectures, metal centers are linked by the dicarboxylate ligands to form infinite chains. For instance, several compounds have been synthesized that exhibit 1D helical chain structures. nih.gov In a specific example, a zinc(II) center is coordinated by two different biphenyl-dicarboxylate linkers, an ancillary ligand like 2,2'-bipyridine, and a water molecule, resulting in a distorted trigonal bipyramidal geometry that propagates into a helical chain. nih.gov The formation of these 1D motifs is often influenced by the presence of ancillary ligands that cap coordination sites on the metal ion, preventing extension into higher-dimensional networks. nih.govnih.gov

Four zinc-based MOFs synthesized using 1,10-phenanthroline and various para-dicarboxylic acids, including biphenyl-4,4'-dicarboxylic acid, all displayed similar one-dimensional chain structures. acs.org The specific dicarboxylic acid used influenced the degree of twisting in the chain structure. acs.org Other examples include cadmium(II) and zinc(II) coordination polymers that also form 1D chains. nih.govacs.org

Compound FormulaMetal IonBiphenyl Dicarboxylate LigandAncillary LigandDimensionalityStructural FeatureReference
[Zn(μ₂-H₂L¹)(2,2′-bipy)(H₂O)]ₙZn(II)H₂L¹²⁻2,2'-bipyridine1DHelical chain nih.gov
[Cd(μ₂-H₂L¹)(2,2′-bipy)(H₂O)]ₙCd(II)H₂L¹²⁻2,2'-bipyridine1DChain structure nih.gov
[Zn(μ₂-H₂L²)(phen)]ₙZn(II)H₂L²⁻1,10-phenanthroline1DChain structure nih.gov
Zn(II)-based MOFZn(II)Biphenyl-4,4'-dicarboxylic acid1,10-phenanthroline1DTwisted chain acs.org

H₄L¹ = 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid; H₄L² = 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid

When biphenyl dicarboxylate ligands connect metal centers in two dimensions, layered structures are formed. These 2D networks can exhibit various topologies, with the sql (square lattice) topology being common. rsc.orgacs.org For example, a nickel(II) MOF constructed with 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid features a 2D network with sql topology based on a [NiO₆] secondary building unit (SBU). rsc.org Similarly, a copper(II) complex with the same ligand forms a 2D layered architecture with a 4⁴ square lattice topology built from paddle-wheel [Cu₂(CO₂)₄] SBUs. acs.org

The formation of 2D frameworks can also be influenced by the choice of metal and ancillary ligands. Three novel MOFs with the formula [Zn₂(BPDC)₃(DMF)₂]· 4DMF, where BPDC is 4,4'-biphenyldicarboxylate, were found to possess 2D layered coordination frameworks. nih.gov These structures are built from linear heterotrinuclear SBUs connected by the rigid BPDC ligands. nih.gov Other examples include cadmium(II) and copper(II) coordination polymers that form 2D layered structures. nih.govacs.org The layers in these materials can be further linked by weaker forces like hydrogen bonds to form supramolecular 3D architectures. researchgate.netnih.gov

The connection of metal centers and biphenyl dicarboxylate linkers in all three dimensions leads to the formation of 3D frameworks. These materials are of particular interest due to their potential for porosity and applications in gas storage and catalysis. nih.govnih.gov The topology of these 3D nets can be quite complex. For instance, a manganese(II) MOF built from 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid and 1,10-phenanthroline exhibits a 3D framework with a pts topology, which is a dinodal 4,4-linked network. nih.gov Another manganese(II) MOF, this time using 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid, shows a 3D framework with sra topology. rsc.org

The use of unsymmetrically substituted ligands, such as 3,4'-biphenyldicarboxylic acid, can lead to interesting 3D frameworks. Two copper(II) MOFs synthesized with this ligand both feature binuclear paddle-wheel [Cu₂(O₂CR)₄] units but form different 3D frameworks due to different coordination arrangements, resulting in diamondoid and NbO topologies, respectively. acs.orgresearchgate.net

Supramolecular isomerism, where compounds have the same chemical composition but different structural arrangements, is a notable feature in the coordination chemistry of biphenyl dicarboxylates. rsc.orgacs.orgresearchgate.net This phenomenon arises from the flexibility of the ligands and the subtle interplay of synthesis conditions like temperature and solvent systems. rsc.org For example, two copper(II) MOFs with 3,4'-biphenyldicarboxylic acid are supramolecular isomers, one having a 3-fold interpenetrating diamondoid topology and the other a 2-fold interpenetrating NbO topology. acs.orgresearchgate.net

Interpenetration is a common phenomenon in MOFs with large pores, where two or more independent frameworks grow through one another. researchgate.net This can significantly affect the material's porosity. researchgate.netamazonaws.com Biphenyl dicarboxylate MOFs exhibit various degrees of interpenetration. For example, a zinc(II) MOF with 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid and 4,4'-bipyridine (B149096) forms a five-fold interpenetrated 3D + 3D net. nih.govnih.gov Similarly, a manganese(II) system with the same ligands shows a unique twofold 3D + 3D interpenetration. nih.govacs.org The control of interpenetration is a key challenge and can sometimes be managed by kinetic control through coordination modulation or by using linkers that sterically hinder the adoption of a conformation required for an interpenetrated phase. acs.orgchemrxiv.orgnih.gov

Compound / SystemLigand(s)Topology / Structural FeatureInterpenetrationReference
[Mn₂(μ₂-H₂L¹)(μ₄-H₂L¹)(μ₂-4,4′-bipy)₂]ₙ·4nH₂OH₂L¹²⁻, 4,4'-bipyridine3D + 3D netTwofold nih.govacs.org
[Zn(μ₂-H₂L¹)(μ₂-4,4′-bipy)]ₙH₂L¹²⁻, 4,4'-bipyridine3D + 3D netFivefold nih.gov
Cu(3,4′-bpdc)(H₂O)·DMF·2H₂O (1)3,4'-biphenyldicarboxylic acidDiamond topologyThreefold acs.orgresearchgate.net
Cu(3,4′-bpdc)(H₂O)·2DMF·4.5H₂O (2)3,4'-biphenyldicarboxylic acidNbO topologyTwofold acs.orgresearchgate.net
MIL-126(Fe)Biphenyl-4,4'-dicarboxylateMIL-126Twofold acs.orgchemrxiv.org
[Co(bmib)(bpda)]·H₂OBiphenyl-3,4-dicarboxylic acid, 4,4-bis(2-methylimidazol-1-ylmethyl)benzene(6⁵.8) architecture with helical chainsThreefold epa.gov
[Cu₂L₂(H₂O)₂]·6H₂O·2DMF2,2'-dimethoxy-4,4'-biphenyldicarboxylic acidlvt topologyFourfold rsc.org

H₄L¹ = 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid

Catalytic Properties of Biphenyl Dicarboxylate-Based MOFs

The inherent porosity and the presence of catalytically active metal centers and/or functional organic linkers make biphenyl dicarboxylate-based MOFs promising candidates for heterogeneous catalysis. acs.orgnih.gov These materials can act as solid catalysts, offering advantages such as easy separation from the reaction mixture and potential for recycling. acs.orgrti.orgrsc.org The catalytic activity can arise from Lewis acidic metal sites, Brønsted acidic or basic sites on the ligands, or a combination of both, leading to bifunctional catalysis. acs.orgnih.gov

Biphenyl dicarboxylate MOFs have demonstrated catalytic activity in a variety of organic reactions. For instance, a one-dimensional zinc(II) coordination polymer, [Zn(μ₂-H₂L¹)(2,2′-bipy)(H₂O)]ₙ, has been shown to be an effective and recyclable heterogeneous catalyst for the Henry reaction between 4-nitrobenzaldehyde (B150856) and nitroethane. nih.govacs.org The catalytic performance was optimized by studying various reaction parameters, and the catalyst's applicability was extended to a broader substrate scope. nih.gov

The Lewis acid sites in some frameworks, such as the open metal sites in MIL-126(Fe), have been utilized for catalysis. amazonaws.comchemrxiv.org Furthermore, MOFs constructed from functionalized biphenyl dicarboxylate linkers can exhibit enhanced catalytic properties. A bismuth-based MOF, BiPF-4, has been used as a highly efficient and recyclable heterogeneous catalyst for the Strecker reaction of ketones, a transformation for which it proved more active than simple bismuth salts. acs.org Other applications include the cyanosilylation of aldehydes and the epoxidation of olefins, where a copper-based MOF with a tetramethoxy-functionalized biphenyl dicarboxylate ligand showed high activity. researchgate.net These examples highlight the potential for designing tailored MOF catalysts by judiciously selecting the metal nodes and the functional groups on the biphenyl dicarboxylate linkers.

CatalystBiphenyl Dicarboxylate LigandReaction TypeKey FeaturesReference
[Zn(μ₂-H₂L¹)(2,2′-bipy)(H₂O)]ₙ3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acidHenry ReactionEffective, recyclable heterogeneous catalyst for C-C bond formation. nih.govacs.org
MIL-126(Fe)Biphenyl-4,4'-dicarboxylateLewis acid catalysisContains accessible Lewis acid sites. amazonaws.comchemrxiv.org
BiPF-4Biphenyl-3,3',5,5'-tetracarboxylateStrecker ReactionRobust, recyclable catalyst, more efficient than simple Bi salts. acs.org
[Cu₃L₃(H₂O)₂(DMF)]ₙ (desolvated)2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acidCyanosilylation, EpoxidationHighly active for cyanosilylation and olefin epoxidation. researchgate.net

H₄L¹ = 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid

Optimization of Catalytic Parameters

The catalytic efficiency of MOFs derived from biphenyl dicarboxylate ligands can be fine-tuned by optimizing various reaction parameters. A prime example is the use of a Zinc(II)-based coordination polymer, [Zn(μ₂-H₂L¹)(2,2′-bipy)(H₂O)]n (where H₄L¹ is 3,3′-dihydroxy-[1,1′-biphenyl]-4,4′-dicarboxylic acid), as a heterogeneous catalyst in the Henry reaction. acs.org This reaction involves the carbon-carbon bond formation between a nitroalkane and an aldehyde.

Research into this zinc-based catalyst has systematically explored the optimization of several key parameters to maximize product yield. acs.org The investigation focused on the reaction between 4-nitrobenzaldehyde and nitroethane as a model system. The study revealed that the catalyst is not only effective but also recyclable, highlighting a significant advantage of such heterogeneous systems. acs.org The optimization process involved evaluating the impact of the catalyst amount, reaction temperature, time, and the specific solvent used. After establishing the optimal conditions, the catalyst's versatility was further demonstrated by testing its performance across a range of different aldehyde substrates. acs.org This systematic approach ensures the catalyst is utilized under its most effective conditions, maximizing its potential for chemical synthesis.

Table 1: Optimized Parameters for Henry Reaction using a Zn(II)-Biphenyl Dicarboxylate CP

Parameter Optimal Condition
Catalyst [Zn(μ₂-H₂L¹)(2,2′-bipy)(H₂O)]n
Model Substrates 4-nitrobenzaldehyde and nitroethane
Catalyst Loading Optimized for maximum yield
Temperature Systematically varied to find optimum
Solvent Selected based on performance screening
Reaction Time Determined for reaction completion

This table summarizes the types of parameters optimized for the Henry reaction catalyzed by a zinc coordination polymer with a dihydroxy-biphenyl dicarboxylate linker. acs.org

Gas Adsorption, Storage, and Separation Applications of Biphenyl Dicarboxylate MOFs

Metal-organic frameworks constructed from biphenyl dicarboxylate linkers are highly valued for their applications in gas adsorption, storage, and separation. acs.org Their permanent porosity, high surface areas, and the ability to tune pore environments make them excellent candidates for addressing challenges in clean energy and environmental remediation. unt.edursc.org The extended length of the biphenyl unit compared to simpler linkers like benzene (B151609) dicarboxylate can lead to MOFs with larger pores and increased storage capacities. nih.gov

Hydrogen Storage: A notable family of MOFs for hydrogen storage is M₂(dobpdc) (where M = Mg, Mn, Fe, Co, Ni, Zn and dobpdc⁴⁻ = 4,4′-dioxidobiphenyl-3,3′-dicarboxylate). acs.org These materials are analogues of the well-studied M₂(dobdc) family but feature an expanded pore volume due to the longer biphenyl linker. This expansion results in higher gravimetric H₂ uptakes. acs.org At low pressures, hydrogen adsorption is strong, with isosteric heats of adsorption ranging from -8.8 to -12.0 kJ/mol, indicating a strong interaction between H₂ and the exposed metal cation sites. acs.org Another high-performing example is MOF-210, which incorporates biphenyl-4,4′-dicarboxylate (BPDC) and achieves one of the highest total H₂ storage capacities reported for a physisorptive material, reaching 176 mg g⁻¹ at 77 K and 80 bar. acs.org

Table 2: Hydrogen Storage Capacities in Biphenyl Dicarboxylate MOFs

MOF Metal Linker(s) Excess H₂ Uptake (mg g⁻¹) Total H₂ Uptake (mg g⁻¹) Conditions
M₂(dobpdc) Series Mg, Mn, Fe, Co, Ni, Zn 4,4′-dioxidobiphenyl-3,3′-dicarboxylate - Enhanced gravimetric uptake vs. non-expanded analogues Room Temp, High Pressure
MOF-210 Zn BTE and Biphenyl-4,4'-dicarboxylate (BPDC) 86 176 77 K, 80 bar

This table presents hydrogen storage data for representative MOFs containing biphenyl dicarboxylate ligands, highlighting their high-capacity potential. acs.orgacs.org

Methane (B114726) Storage: The storage of natural gas, primarily methane (CH₄), is another critical application for these materials. unt.edursc.org The goal is to develop adsorbents that can store methane at high volumetric densities under moderate pressures. nih.govrsc.org While many porous materials have been studied, MOFs are particularly promising due to their tunable structures. researchgate.net The properties that make a MOF suitable for methane storage include a high surface area and optimized pore chemistry. For instance, creating open metal sites or functionalizing the linkers can enhance the interaction with methane molecules, improving storage capacity. rsc.org Flexible MOFs, which can undergo structural changes upon gas adsorption, offer a pathway to maximize the deliverable capacity while managing the heat generated during the adsorption/desorption cycles. nih.gov

Gas Separation: The tunability of pore size and surface chemistry in biphenyl dicarboxylate MOFs allows for their use in separating gas mixtures. rsc.orgresearchgate.net This is crucial for applications like carbon dioxide capture from flue gas or purifying industrial gas streams. nih.govcapes.gov.br For example, NJU-Bai12, a MOF built from a nanosized rectangular diisophthalate linker derived from a biphenyl core, shows excellent CO₂ uptake capacity and high selectivity for CO₂ over methane (CO₂/CH₄ selectivity of 5.0) and nitrogen (CO₂/N₂ selectivity of 24.6) at room temperature. nih.gov This selectivity arises from specific interactions between CO₂ molecules and the MOF's framework, which can be enhanced by introducing functional groups or open metal sites. nih.gov

Table 3: Compound Names

Abbreviation / Trivial Name Full Chemical Name
H₄L¹ 3,3′-dihydroxy-[1,1′-biphenyl]-4,4′-dicarboxylic acid
H₄L² 4,4′-dihydroxy-[1,1′-biphenyl]-3,3′-dicarboxylic acid
BPDC Biphenyl-4,4'-dicarboxylic acid
dobpdc⁴⁻ 4,4′-dioxidobiphenyl-3,3′-dicarboxylate
BTE 4,4′,4″-[benzene-1,3,5-triyl-tris(ethyne-2,1-diyl)]tribenzoate
2,2′-bipy 2,2′-bipyridine
4-nitrobenzaldehyde 4-nitrobenzaldehyde
nitroethane nitroethane

Polymer Science and Advanced Material Applications of Diethyl Biphenyl 3,3 Dicarboxylate Analogs

Role as a Monomer in Polymer Synthesis

The bifunctional nature of diethyl biphenyl-3,3'-dicarboxylate and its corresponding diacid and dianhydride analogs makes them ideal monomers for step-growth polymerization. The specific geometry of the 3,3'-substituted biphenyl (B1667301) unit introduces a "kinked" or non-linear structure into the polymer backbone, which can disrupt chain packing, enhance solubility, and influence the final material's properties in unique ways compared to their linear 4,4'- counterparts.

Aromatic Polyesters Synthesis and Properties

Aromatic polyesters, or polyarylates, are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical strength. Analogs of diethyl biphenyl-3,3'-dicarboxylate, such as biphenyl-3,4'-dicarboxylic acid, are used in their synthesis.

Melt acidolysis polymerization is a common method for synthesizing these polyesters. rsc.org For instance, the reaction of a biphenyl dicarboxylic acid monomer with an acetylated diol like hydroquinone (B1673460) diacetate or hydroquinone dipivilate yields a fully aromatic polyester. rsc.orgrsc.org A novel liquid crystalline polymer, poly(p-phenylene 3,4'-bibenzoate), was synthesized via melt acidolysis polymerization of hydroquinone with biphenyl 3,4'-bibenzoate. rsc.org This polymer demonstrated significant thermal stability, with the onset of weight loss occurring at approximately 480 °C. rsc.org

The properties of these biphenyl-based polyesters are highly dependent on their thermal history and the specific monomers used. rsc.orgresearchgate.net For example, poly(HQ-3,4'BB) exhibits a glass transition temperature (Tg) of 190 °C and becomes isotropic at around 330 °C. rsc.org The choice between hydroquinone diacetate and hydroquinone dipivilate as a comonomer can affect the final polymer's color and melt viscosity, which suggests differences in the resulting molecular weights. rsc.orgrsc.org

Table 1: Thermal Properties of Poly(HQ-3,4'BB)

Property Value Reference
Onset of Weight Loss ~480 °C rsc.org
Glass Transition Temperature (Tg) 190 °C rsc.org
Isotropic Temperature (Ti) ~330 °C rsc.org

Polyimide Formation

Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for high-temperature applications in electronics and aerospace. youtube.com Biphenyltetracarboxylic dianhydrides are key monomers in the synthesis of high-performance polyimides. youtube.comchemicalbook.com For example, 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) is a common monomer used to produce polyimides with excellent thermal stability and electrical insulation properties. youtube.comcore.ac.uk

The synthesis of polyimides is typically a two-step process involving the reaction of a dianhydride with a diamine to first form a poly(amic acid) (PAA) precursor. mdpi.comoatext.com This PAA is then converted to the final polyimide through a cyclodehydration reaction, which can be induced thermally or chemically. mdpi.com One-step synthesis methods at high temperatures are also employed. mdpi.comoatext.com

The structure of the biphenyl dianhydride monomer significantly influences the properties of the resulting polyimide. For example, polyimides made from asymmetric 2,3,3',4'-biphenyltetracarboxylic dianhydride (a-BPDA) exhibit higher glass transition temperatures and less color compared to those made from the symmetric 3,3',4,4'-isomer (s-BPDA). researchgate.net The irregular, non-coplanar structure of a-BPDA hinders efficient chain packing, leading to these unique properties. researchgate.net

Applications in Liquid Crystal Polymers (LCPs)

Liquid Crystal Polymers (LCPs) are a class of materials that exhibit properties between those of highly ordered crystalline solids and amorphous liquids. wikipedia.org The rigid, rod-like structure of the biphenyl moiety makes its derivatives excellent candidates for use as mesogens—the fundamental units that induce liquid crystalline behavior.

Wholly aromatic thermotropic LCPs can be synthesized using biphenyl dicarboxylic acid analogs. A notable example is poly(p-phenylene 3,4'-bibenzoate), derived from the kinked monomer biphenyl 3,4'-bibenzoate and hydroquinone. rsc.org This polymer displays a nematic liquid crystal phase over a broad and accessible temperature range, which is advantageous for melt processing. rsc.orgrsc.org Its ability to form a stable liquid crystal mesophase without the need for copolymerization or pendant side groups is a significant achievement. rsc.org

The liquid crystalline behavior of these polymers is confirmed through techniques such as polarized optical microscopy (POM), which reveals characteristic textures, and wide-angle X-ray scattering (WAXS). rsc.org For poly(HQ-3,4'BB), a nematic glass morphology is observed upon quench-cooling from the isotropic state. rsc.org The rheological properties, such as shear-thinning behavior, are comparable to commercial LCPs like Vectra®. rsc.org

Development of Organic Semiconductors and Organic Light Emitting Diodes (OLEDs)

The tunable electronic properties and inherent rigidity of the biphenyl framework make its derivatives promising candidates for use in organic electronics. Biphenyl-containing molecules are being explored as charge-transporting materials and emitters in organic semiconductors and OLEDs. umich.eduresearchgate.netnih.gov

Biphenyl derivatives can be functionalized to create materials with specific charge-transport characteristics (hole-transporting or electron-transporting). For instance, conjugating electron-transporting triazole moieties onto a hole-transporting biphenyl core resulted in a bipolar host material, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), for high-efficiency blue phosphorescent OLEDs. nih.govacs.org This material exhibits a wide bandgap (4.0 eV) and high triplet energy, which are crucial for hosting high-energy blue emitters. nih.govacs.org

The performance of OLEDs is highly dependent on the properties of the organic materials used. The BTBP-based host material demonstrated balanced hole and electron mobilities, leading to an OLED with a maximum external quantum efficiency of 30.2%. nih.gov Similarly, other biphenyl derivatives have been synthesized and shown to have high thermal stability and carrier drift mobility, making them suitable for applications in OLEDs and organic solar cells. nih.govdntb.gov.ua

Table 2: Properties of BTBP Host Material for OLEDs

Property Value Reference
Bandgap 4.0 eV nih.govacs.org
Glass Transition Temperature (Tg) 126 °C acs.org
Decomposition Temperature (Td) 417 °C acs.org
Hole Mobility 2.9 x 10-5 cm2·V-1·s-1 acs.org
Electron Mobility 5.8 x 10-5 cm2·V-1·s-1 acs.org
Maximum External Quantum Efficiency (Device) 30.2% nih.gov

Synthesis of Novel Polyconjugated Molecules with Biphenyl Units

The biphenyl unit serves as an excellent scaffold for building extended π-conjugated systems. These polyconjugated molecules are of great interest due to their potential applications as luminophores and electroactive materials. researchgate.net Starting from readily available materials like dimethyl 4,4'-biphenyldicarboxylate, a variety of complex derivatives can be synthesized. umich.eduresearchgate.net

Synthetic strategies such as the Wittig and Knoevenagel reactions are employed to create new luminophores that combine biphenyl fragments with other aromatic units (like carbazole, dibenzothiophene, and phenanthrene) and linking groups (like vinyl or heterocyclic units). umich.eduresearchgate.net These reactions allow for the extension of the π-conjugated chain, which is crucial for tuning the luminescent properties of the molecules. umich.eduresearchgate.net

The resulting polyconjugated molecules often exhibit strong luminescence and have been proposed for use as emissive or charge transport layers in OLEDs. umich.eduresearchgate.net The introduction of different substituents onto the biphenyl backbone allows for fine-tuning of the electronic and optical properties, such as shifting the emission color. researchgate.net

Integration into Hybrid Organic-Inorganic Materials

Biphenyl-dicarboxylate analogs are effective organic linkers for the construction of hybrid organic-inorganic materials, such as coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govfigshare.comacs.orgnih.gov These materials combine the properties of both organic and inorganic components, leading to novel functionalities.

Hydrothermally reacting functionalized biphenyl-dicarboxylic acids, such as 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid and 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid, with various metal ions (e.g., Co, Mn, Zn, Cd, Cu) yields a diverse range of CPs with structures varying from discrete molecular dimers to 1D, 2D, and 3D frameworks. nih.govacs.org The final structure is influenced by the specific metal ion, the position of the functional groups on the biphenyl linker, and the presence of other mediating molecules. nih.gov

These hybrid materials can exhibit interesting properties, including catalytic activity. For example, a zinc-based coordination polymer constructed from a biphenyl-dicarboxylate linker was shown to be an effective and recyclable catalyst for the Henry reaction. nih.govfigshare.com The porosity and functionalized channels within these frameworks are key to their potential applications in gas storage, separation, and catalysis. rptu.de

Table 3: List of Compounds

Compound Name
Diethyl biphenyl-3,3'-dicarboxylate
Biphenyl-3,4'-dicarboxylic acid
Poly(p-phenylene 3,4'-bibenzoate)
Hydroquinone diacetate
Hydroquinone dipivilate
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)
2,3,3',4'-Biphenyltetracarboxylic dianhydride (a-BPDA)
Poly(amic acid) (PAA)
2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP)
Dimethyl 4,4'-biphenyldicarboxylate
3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid
4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid
Hydroquinone
Vectra®

Supramolecular Assemblies and Self Organization Mediated by Biphenyl Dicarboxylate Moieties

The structure of biphenyl (B1667301) dicarboxylates, characterized by two phenyl rings linked by a single bond and bearing carboxylate groups, provides a versatile platform for the construction of complex supramolecular architectures. The rotational freedom around the central C-C bond, combined with the directional nature of non-covalent interactions involving the carboxylate functions, allows these molecules to self-organize into a variety of ordered assemblies. These assemblies are governed by a delicate interplay of forces including hydrogen bonding and π-π stacking, which dictate the final structure and properties of the material.

Advanced Characterization Techniques and Computational Studies of Diethyl Biphenyl 3,3 Dicarboxylate Structures

Single-Crystal X-ray Diffraction (SCXRD) Analysis for Elucidating Molecular and Crystal Structures

As of the current date, no single-crystal X-ray diffraction data for Diethyl biphenyl-3,3'-dicarboxylate has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in peer-reviewed literature. Such a study would be invaluable for definitively determining its three-dimensional structure.

For related compounds, like Biphenyl-3,3'-dicarboxylic acid, X-ray diffraction studies have been performed. In one such analysis, the molecule, completed by a twofold axis, shows a dihedral angle of 43.11 (5)° between the two benzene (B151609) rings. nih.gov This twisting is a common feature in biphenyl (B1667301) systems due to steric hindrance between the ortho-hydrogens on the two rings. Another example, Dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate, exhibits an even larger dihedral angle of 56.01 (5)° between its aryl rings. researchgate.net

Analysis of Dihedral and Torsion Angles

Without experimental SCXRD data for Diethyl biphenyl-3,3'-dicarboxylate, a definitive analysis of its dihedral and torsion angles is not possible. The crucial dihedral angle, which defines the twist between the two phenyl rings, is influenced by the steric bulk of the substituents. It is reasonable to hypothesize that the ethyl carboxylate groups at the 3 and 3' positions would lead to a non-planar conformation, similar to what is observed in its dicarboxylic acid and dimethyl ester analogues. The torsion angles involving the ester groups would describe their orientation relative to the phenyl rings, which is critical for understanding potential electronic conjugation and intermolecular packing.

Spectroscopic Methods for Structural and Electronic Characterization

Spectroscopic data provides electronic and structural information that complements diffraction methods. However, specific experimental spectra for Diethyl biphenyl-3,3'-dicarboxylate are not available in public spectral databases.

Infrared (IR) Spectroscopy

An experimental IR spectrum for Diethyl biphenyl-3,3'-dicarboxylate has not been published. A predicted spectrum would show characteristic absorption bands. Key features would include:

C=O Stretch: A strong band anticipated around 1720 cm⁻¹, typical for the carbonyl group in aromatic esters.

C-O Stretch: Bands in the 1300-1100 cm⁻¹ region corresponding to the C-O single bond stretching of the ester group.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ from the ethyl groups.

Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopic data for Diethyl biphenyl-3,3'-dicarboxylate is not documented. The electronic transitions would be influenced by the biphenyl chromophore. The degree of conjugation between the two phenyl rings, dictated by the dihedral angle, would affect the position and intensity of the absorption maxima (λ_max). A more planar conformation would lead to a red-shift (longer wavelength) of the absorption bands. It is expected to absorb in the UV region, with transitions characteristic of substituted benzene and biphenyl systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Published ¹H and ¹³C NMR spectra for Diethyl biphenyl-3,3'-dicarboxylate are not available. Predicted chemical shifts would provide insight into the electronic environment of each nucleus.

¹H NMR: The spectrum would be expected to show a complex multiplet pattern for the aromatic protons between 7.0 and 8.5 ppm. The ethyl groups would present as a quartet around 4.4 ppm (for the -CH₂- group) and a triplet around 1.4 ppm (for the -CH₃ group).

¹³C NMR: The carbonyl carbon of the ester would appear around 165 ppm. Aromatic carbons would resonate in the 125-140 ppm range. The carbons of the ethyl group would be expected at approximately 61 ppm (-OCH₂-) and 14 ppm (-CH₃).

Computational Chemistry Approaches

Computational chemistry has emerged as an indispensable tool in modern chemical research, offering insights that complement and guide experimental work. For Diethyl biphenyl-3,3'-dicarboxylate, these methods can predict its electronic properties, simulate its behavior over time, and map its conformational landscape. The following subsections detail the application of Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and conformational analysis to this specific molecule.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms and molecules. nih.gov It has become a popular and versatile tool for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. For Diethyl biphenyl-3,3'-dicarboxylate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide deep insights into its electronic characteristics. nih.govrsc.org

Once the geometry is optimized, a wealth of electronic properties can be calculated. These include the distribution of electron density, which reveals the electron-rich and electron-deficient regions of the molecule. The molecular electrostatic potential (MEP) map, derived from the electron density, is particularly useful for understanding intermolecular interactions. For Diethyl biphenyl-3,3'-dicarboxylate, the MEP would likely show negative potential around the oxygen atoms of the carboxylate groups, indicating their propensity to act as hydrogen bond acceptors.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation properties. iiste.org A smaller gap generally suggests higher reactivity. Other quantum chemical descriptors such as ionization potential, electron affinity, and global hardness can also be derived from these orbital energies, providing a comprehensive picture of the molecule's electronic behavior. iiste.org

Calculated Property Description Typical Method
Optimized GeometryLowest energy 3D structure, providing bond lengths, angles, and dihedral angles.DFT (e.g., B3LYP/6-311++G(d,p))
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack.Calculated from DFT electron density
HOMO-LUMO GapEnergy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity.DFT
Dipole MomentA measure of the overall polarity of the molecule.DFT

This table presents hypothetical data that would be generated from DFT calculations on Diethyl biphenyl-3,3'-dicarboxylate.

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. beilstein-journals.org This technique allows researchers to observe how Diethyl biphenyl-3,3'-dicarboxylate behaves in different environments, such as in a solvent or in the presence of other molecules, and at various temperatures.

A key aspect of MD simulations for a flexible molecule like Diethyl biphenyl-3,3'-dicarboxylate is to understand its conformational dynamics. unical.it The simulation would reveal how the dihedral angle between the phenyl rings fluctuates over time and how the ethyl ester side chains rotate and flex. This information is crucial for understanding the molecule's accessible shapes and how it might interact with other molecules or surfaces. For instance, in a simulation of the molecule in a liquid crystalline phase, the collective orientation and movement of the molecules can be studied. unical.it

MD simulations can also be used to study the interactions of Diethyl biphenyl-3,3'-dicarboxylate with its environment. By placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), one can study solvation effects and the formation of hydrogen bonds or other non-covalent interactions. This is particularly relevant for understanding its solubility and how it behaves in solution.

Furthermore, MD simulations can provide insights into the collective behavior of many Diethyl biphenyl-3,3'-dicarboxylate molecules. By simulating a system containing multiple molecules, one can observe aggregation behavior, the formation of clusters, and the structure of the amorphous or crystalline state. These simulations can help in understanding the material properties of the compound in bulk. The analysis of trajectories from MD simulations can yield valuable data such as radial distribution functions, which describe the probability of finding a particle at a certain distance from another, and the root-mean-square deviation (RMSD) of atomic positions, which quantifies the structural stability over time.

Simulation Parameter Information Gained
Dihedral Angle TrajectoryFluctuation of the angle between the phenyl rings over time.
Side Chain ConformationsRotational and flexible movements of the diethyl carboxylate groups.
Solvent InteractionsAnalysis of hydrogen bonding and other non-covalent interactions with solvent molecules.
Aggregation BehaviorObservation of how multiple molecules interact and potentially form clusters.

This table illustrates the type of information that can be extracted from MD simulations of Diethyl biphenyl-3,3'-dicarboxylate.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com For a molecule with multiple rotatable bonds like Diethyl biphenyl-3,3'-dicarboxylate, a thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. lumenlearning.com

The process typically begins with a systematic or stochastic search of the conformational space. A systematic search involves rotating each flexible bond by a certain increment to generate a large number of possible conformations. researchgate.net A stochastic approach, such as a Monte Carlo search, randomly generates new conformations. Each of these generated structures is then subjected to energy minimization, usually using a molecular mechanics force field or a quantum mechanical method, to find the nearest local energy minimum. researchgate.net

The result of a comprehensive conformational analysis is a potential energy surface that maps the energy of the molecule as a function of its geometry, particularly the key dihedral angles. From this surface, the global minimum energy conformation (the most stable shape of the molecule) and other low-energy conformers can be identified. The energy differences between these conformers determine their relative populations at a given temperature according to the Boltzmann distribution.

For Diethyl biphenyl-3,3'-dicarboxylate, the primary focus of conformational analysis would be the rotational barrier around the central carbon-carbon bond connecting the two phenyl rings. Steric hindrance between the ortho-hydrogens and the ester groups will influence the preferred dihedral angle. The analysis would also explore the various conformations of the ethyl ester side chains. The results of such studies are crucial for understanding which shapes the molecule is likely to adopt and how this might influence its physical and chemical properties.

Conformer Relative Energy (kcal/mol) Dihedral Angle (degrees) Population (%)
Global Minimum0.00~45> 95
Local Minimum 12.5~135< 5
Transition State5.0~90-

This hypothetical data table shows the kind of results expected from a conformational analysis of Diethyl biphenyl-3,3'-dicarboxylate, illustrating the relative energies and populations of different conformers.

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Routes for Diethyl Biphenyl (B1667301) 3,3'-dicarboxylate

The synthesis of biphenyldicarboxylic acids, the precursors to esters like Diethyl biphenyl 3,3'-dicarboxylate, is a key focus for sustainable chemistry. Current research highlights the efficacy of the Suzuki cross-coupling reaction, which can be performed in a biphasic system. This approach facilitates the recycling of the water-soluble palladium catalyst, presenting a greener alternative to traditional methods scirp.org. The use of a phase-transfer catalyst is crucial for the success of such biphasic reactions scirp.org.

Further advancements are aimed at utilizing bio-derived feedstocks. While demonstrated for the 4,4'-isomer, similar strategies could be adapted for the 3,3'-analogue. For instance, processes have been developed to produce 4,4'-dimethylbiphenyl from bio-derived 2-methylfuran researchgate.netacs.org. This intermediate can then be oxidized to 4,4'-biphenyldicarboxylic acid using conditions similar to the industrial Mid-Century process, which is widely used for producing terephthalic acid acs.org. Adapting such bio-based pathways for 3,3'-substituted precursors could significantly reduce the carbon footprint associated with the synthesis of these valuable chemical building blocks acs.org. Once the dicarboxylic acid is obtained, it can be readily esterified to produce this compound.

Tailoring this compound for Specific MOF Applications (e.g., enhanced selectivity in gas separations, advanced catalytic reactions)

This compound serves as a precursor for the 3,3'-biphenyldicarboxylate (3,3'-BPDC) linker, a critical component in the synthesis of Metal-Organic Frameworks (MOFs). The bent nature of the 3,3'-BPDC linker, in contrast to the linear 4,4'-isomers, allows for the construction of MOFs with diverse and complex topologies, ranging from 1D chains to intricate 3D frameworks nih.gov. The final structure of the MOF is highly dependent on the choice of metal ion, the linker's coordination mode, and the presence of other mediating molecules during synthesis nih.govacs.org.

This structural tunability is key to tailoring MOFs for specific functions:

Gas Separations: MOF-based membranes are promising for energy-efficient gas separations mdpi.com. The pore size, shape, and chemical environment of a MOF constructed with the 3,3'-BPDC linker can be precisely controlled. By selecting appropriate metal centers and synthesis conditions, it is possible to create frameworks with optimized pore apertures for molecular sieving of gas mixtures like CO₂/N₂ or CO₂/CH₄ researchgate.net. The inherent flexibility of some biphenyl-based frameworks could also be exploited to achieve selective gas adsorption researchgate.net.

Advanced Catalytic Reactions: MOFs containing accessible metal sites can function as highly effective heterogeneous catalysts. Research has shown that a zinc(II)-based coordination polymer constructed from a functionalized biphenyl-dicarboxylate linker acts as an efficient and recyclable catalyst for the Henry reaction nih.govacs.org. Similarly, MOFs derived from a meta-substituted biphenyldicarboxylate have demonstrated high activity for cyanosilylation reactions, olefin epoxidation, and the cycloaddition of CO₂ with epoxides under mild conditions researchgate.net. The development of MOFs using the 3,3'-BPDC linker is a promising avenue for creating catalysts with high selectivity and stability.

Catalyst SystemReaction CatalyzedKey Findings
Zn(II)-based Coordination PolymerHenry ReactionEffective and recyclable heterogeneous catalyst for forming β-nitro alcohols. nih.govacs.org
Desolvated Cu-MOF (from 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid)Cyanosilylation, Olefin EpoxidationHigh permanent porosity and thermal stability (up to 300 °C); highly active catalyst. researchgate.net
Zn-MOF (IRMOF structure)Cycloaddition of CO₂ with epoxidesModerate CO₂ uptake; efficient catalysis under mild conditions. researchgate.net

Integration of this compound into Hybrid Functional Materials

Beyond pure MOFs, there is significant potential in integrating this compound-derived linkers into hybrid functional materials. A primary area of interest is in the development of Mixed-Matrix Membranes (MMMs). In this approach, pre-synthesized MOF nanoparticles, built from linkers like 3,3'-BPDC, are dispersed within a polymer matrix jwent.net. The goal is to combine the excellent processability of the polymer with the superior separation performance of the MOF.

The integration of these MOF particles can enhance the membrane's selectivity and permeability for specific gases or liquids jwent.net. The compatibility between the MOF filler and the polymer matrix is crucial for creating a defect-free membrane that capitalizes on the molecular sieving properties of the MOF pores. Future research will focus on optimizing this interface and exploring various polymer-MOF combinations to address challenging industrial separations.

Investigation of Optoelectronic and Photoluminescent Properties of Functionalized Biphenyl Dicarboxylate Materials

Coordination polymers and MOFs constructed from biphenyl dicarboxylate linkers are promising candidates for optoelectronic and sensing applications due to their potential for photoluminescence. Research on related systems shows that the luminescent properties of these materials are highly tunable researchgate.net. The emission wavelength and intensity are strongly influenced by the choice of the d-block metal ion (such as Zn²⁺ or Cd²⁺) and the specific coordination geometry within the framework researchgate.net.

The biphenyl unit itself can contribute to the electronic properties of the material. In layered 2D MOFs, for instance, π-stacking interactions between the aromatic linkers can facilitate charge transport, opening up possibilities for photoconductive applications rsc.org. By functionalizing the biphenyl dicarboxylate linker or by choosing specific metal nodes, researchers can engineer the electronic band structure and photophysical response of the resulting materials, paving the way for their use in light-emitting devices, chemical sensors, and photodetectors.

Development of this compound as a Building Block for Complex Architectures

The well-defined angular geometry of the 3,3'-biphenyldicarboxylate linker makes it an ideal building block for the rational design of complex supramolecular architectures. Its ability to adopt various coordination modes allows for the construction of not only simple coordination polymers but also intricate, multi-dimensional networks nih.gov.

A notable feature is the propensity to form interpenetrated frameworks, where multiple identical networks are intertwined within one another acs.orgresearchgate.net. This can lead to materials with enhanced stability and modified porosity. Furthermore, the rigid and angled nature of the biphenyl core makes it a suitable monomer for high-performance polymers, such as liquid crystalline polymers, which require well-defined molecular shapes to form ordered phases scirp.org. The use of Suzuki coupling to create the biphenyl scaffold also allows for the synthesis of complex, functionalized molecules like ortho-substituted biphenyl mannosides, demonstrating its utility as a core structure for diverse chemical designs nih.gov.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing diethyl biphenyl 3,3'-dicarboxylate, and how can hydrolysis be optimized for derivative formation?

  • Methodological Answer : this compound can be synthesized via esterification of biphenyl dicarboxylic acid precursors. A common approach involves hydrolysis of dimethyl esters (e.g., dimethyl 3,3’-diamino-1,1’-biphenyl-4,4’-dicarboxylate) under acidic conditions, followed by re-esterification with ethanol . Optimization involves controlling reaction temperature (60–80°C), stoichiometric excess of ethanol, and acid catalysts (e.g., H₂SO₄). Purity is confirmed via ¹H NMR (δ ~4.3–4.5 ppm for ethyl ester protons) .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate the molecular packing and intermolecular interactions of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles critical for confirming stereochemistry. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) by calculating normalized contact distances (dnorm) and fingerprint plots. For example, in dimethyl biphenyl dicarboxylate derivatives, C–H···O interactions dominate (~30% of Hirshfeld surface), while π-π stacking contributes to layered packing .

Q. What safety protocols are essential for handling diethyl esters of dicarboxylic acids in laboratory settings?

  • Methodological Answer : Key protocols include:

  • Storage : Locked cabinets (P405) to prevent unauthorized access .
  • Exposure Mitigation : Immediate flushing of eyes/skin with water for 15+ minutes (P305+P351+P338) .
  • Waste Disposal : Segregation of organic waste and adherence to local regulations for dicarboxylate esters (P501) .

Advanced Research Questions

Q. How can this compound serve as a precursor for designing hydrophobic metal-organic frameworks (MOFs) with enhanced stability?

  • Methodological Answer : Fluorinated derivatives (e.g., 3,3’-difluorobiphenyl dicarboxylate) are synthesized by introducing fluorine substituents to the biphenyl backbone. These ligands, when combined with lanthanide ions (e.g., Eu³⁺, Tb³⁺), form MOFs with improved hydrophobicity and moisture resistance. Stability is validated via thermogravimetric analysis (TGA) and water vapor adsorption isotherms, showing <5% mass loss at 200°C and negligible H₂O uptake .

Q. What computational strategies are effective in predicting the coordination behavior of this compound in organometallic complexes?

  • Methodological Answer : Density Functional Theory (DFT) calculations model ligand-metal interactions, such as Hg(II) or Te(IV) coordination. Basis sets (e.g., LANL2DZ for heavy atoms) and solvation models (e.g., PCM) simulate experimental conditions. For example, DFT studies on organotellurium derivatives show agreement with experimental bond lengths (Te–C: ~2.1 Å) and redox potentials .

Q. How do structural modifications (e.g., sulfonation) of biphenyl dicarboxylate ligands impact proton conductivity in MOFs?

  • Methodological Answer : Sulfonated derivatives (e.g., biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate) introduce –SO₃H groups that facilitate proton hopping via Grotthuss mechanism. Conductivity is measured using electrochemical impedance spectroscopy (EIS), with values reaching ~10⁻³ S cm⁻¹ at 85°C and 95% relative humidity. Lanthanide-potassium frameworks show stability up to 150°C .

Q. What experimental and computational approaches resolve contradictions in catalytic activity data for CO₂ hydrogenation catalysts derived from biphenyl dicarboxylate frameworks?

  • Methodological Answer : Discrepancies arise from variations in metal nodes (e.g., Zn vs. Cu) or pore functionality (–NH₂ vs. –Br). Controlled experiments with in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) identify active intermediates (e.g., formate *HCOO⁻). Monte Carlo simulations predict adsorption energies, correlating with turnover frequencies (TOFs) .

Methodological Tables

Table 1 : Key Characterization Techniques for Biphenyl Dicarboxylate Derivatives

TechniqueApplicationExample DataReference
SCXRDBond length/angle determinationC–O: 1.21 Å, C–C: 1.48 Å
¹H NMREster group confirmationδ 4.3–4.5 ppm (ethyl –CH₂)
Hirshfeld AnalysisIntermolecular interactionsH···O: 25%, π-π: 15%
TGAThermal stability<5% mass loss at 200°C

Table 2 : MOF Design Parameters Using Biphenyl Dicarboxylate Ligands

ParameterImpactOptimal ValueReference
Pore SizeGas storage capacity3.8–28.8 Å
FluorinationHydrophobicity3,3’-difluoro substitution
SulfonationProton conductivity–SO₃H functionalization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.